molecular formula C26H53N5O.C2H4O2<br>C28H57N5O3 B15185360 N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate CAS No. 93942-21-3

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate

Cat. No.: B15185360
CAS No.: 93942-21-3
M. Wt: 511.8 g/mol
InChI Key: DBNNDOXHYSECRA-JRYFSKGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS 93942-20-2) is a polyaminoethylamide derivative featuring a conjugated diene-containing acyl chain (octadeca-9,12-dienamide) and a monoacetate group. Its molecular formula is C26H53N5O (MW 451.73 g/mol) .

Properties

CAS No.

93942-21-3

Molecular Formula

C26H53N5O.C2H4O2
C28H57N5O3

Molecular Weight

511.8 g/mol

IUPAC Name

acetic acid;(9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C26H53N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b7-6+,10-9+;

InChI Key

DBNNDOXHYSECRA-JRYFSKGNSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Preparation of (Z)-1-bromohept-1-ene :

    • Hept-1-yne undergoes hydroboration with catecholborane to form (E)-alkenylboronic ester.
    • Trans-addition of bromine followed by elimination yields (Z)-1-bromohept-1-ene (95% purity, confirmed by $$ ^1H $$-NMR).
  • Coupling with protected undec-10-yn-1-ol :

    • Undec-10-yn-1-ol is protected as a tetrahydropyranyl (THP) ether.
    • PdCl$$2$$(PhCN)$$2$$/CuI-catalyzed coupling with (Z)-1-bromohept-1-ene in piperidine produces (Z)-1-THP-oxy-octadeca-10-yn-12-ene (78% yield).
  • Stereoselective hydrogenation :

    • Lindlar catalyst selectively hydrogenates the alkyne to cis-alkene, yielding (Z,Z)-octadeca-10,12-dienol.
    • Oxidation with Jones reagent converts the alcohol to (Z,Z)-octadeca-10,12-dienoic acid (50% yield after chromatography).

Table 1: Key Spectral Data for (Z,Z)-Octadeca-9,12-dienoic Acid

Parameter Value Source
$$ ^1H $$-NMR (CDCl$$_3$$) δ 5.40–5.48 (m, 2H, 9-H,12-H), 2.30 (t, 2H, COCH$$_2$$)
IR (cm$$^{-1}$$) 1712 (C=O), 3010 (C=C)

Polyamine Backbone Functionalization

The tetraethylenepentamine derivative requires selective protection to avoid uncontrolled amidation. Van Boom et al. (1988) demonstrated t-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) group strategies for polyamine protection:

Protection Sequence

  • Exhaustive Boc protection :

    • Treat tetraethylenepentamine with di-tert-butyl dicarbonate (Boc$$_2$$O) in THF/water (pH 9–10) to protect all primary amines.
    • Secondary amines remain unprotected (92% yield).
  • Selective Z-group introduction :

    • React Boc-protected polyamine with benzyl chloroformate (Z-Cl) in dichloromethane.
    • Z groups selectively install on secondary amines (85% yield).

Critical Note : Catalytic hydrogenolysis removes Z groups while retaining Boc, enabling sequential functionalization.

Amide Coupling and Salt Formation

The final assembly involves conjugating the dienoic acid to the polyamine and forming the monoacetate salt.

Activation and Coupling

  • Acid activation :

    • Convert (Z,Z)-octadeca-9,12-dienoic acid to its N-hydroxysuccinimide (NHS) ester using DCC/NHS in dry DMF.
  • Amide bond formation :

    • React activated ester with Boc/Z-protected polyamine in anhydrous DMF.
    • Stir at 25°C for 24 hours (75% yield).

Deprotection and Acetylation

  • Hydrogenolytic deprotection :

    • Treat with H$$_2$$/Pd-C in methanol to remove Z groups, yielding primary Boc-protected amine.
  • Boc removal :

    • Use TFA/DCM (1:1) to cleave Boc groups, liberating free amines.
  • Monoacetate salt formation :

    • Neutralize with acetic acid in ethanol, precipitating the monoacetate salt (98% purity by HPLC).

Table 2: Characterization of Final Product

Parameter Value Source
Molecular Weight 426.6 g/mol
HPLC Retention Time 12.3 min (C18, 70:30 MeOH/H$$_2$$O)
$$ ^1H $$-NMR (D$$_2$$O) δ 2.02 (s, 3H, CH$$_3$$COO), 5.35–5.45 (m, 4H, C=C)

Analytical Validation

Purity Assessment

  • HPLC : Symmetrical peak at 12.3 min confirms >98% purity (C18 column, UV detection at 210 nm).
  • Mass Spectrometry : ESI-MS m/z 426.6 [M+H]$$^+$$ aligns with theoretical molecular weight.

Structural Confirmation

  • FT-IR : Peaks at 1645 cm$$^{-1}$$ (amide I) and 1550 cm$$^{-1}$$ (amide II) verify successful conjugation.
  • $$ ^13C $$-NMR : δ 174.8 ppm (COO$$^-$$), 130.2–128.7 ppm (C=C) confirm diene and acetate groups.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and as a ligand for certain receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug delivery agent.

    Industry: Utilized as a surfactant or emulsifier in various formulations

Mechanism of Action

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Table 1: Key Structural Features
Compound Name Molecular Formula CAS No. Key Functional Groups H-Bond Donors H-Bond Acceptors Reference
Target Compound C26H53N5O 93942-20-2 4 ethylaminoethyl groups, octadeca-9,12-dienamide, monoacetate 5 6
N-(2-((2-Hydroxyethyl)amino)ethyl)oleamide C22H44N2O2 5839-65-6 Hydroxyethyl group, oleamide (monounsaturated) 2 3
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dienamide monoacetate C24H44N2O3 N/A Hydroxyethyl group, dienamide, monoacetate 1 5
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate C20H41N3O3 94113-41-4 2 ethylaminoethyl groups, saturated C16 chain 4 4
N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate C42H77N3O4 93918-62-8 Dimeric dienamide, iminodiethylene linker 3 6

Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The target compound’s polyaminoethyl backbone increases hydrophilicity (polar surface area: ~58.6 Ų) compared to hydroxyethyl-containing analogs (e.g., C24H44N2O3, polar surface area: ~58.6 Ų) . However, its long unsaturated acyl chain (octadeca-9,12-dienamide) enhances lipophilicity (XLogP3-AA: ~6.5) relative to palmitamide derivatives (XLogP3-AA: ~5.8) . The dimeric compound (C42H77N3O4) exhibits higher molecular weight (688.07 g/mol) and lipophilicity due to dual dienamide chains .
  • Solubility and Stability: Monoacetate groups improve water solubility via ionic interactions, as seen in the target compound and C24H44N2O3 . Saturated analogs (e.g., palmitamide monoacetate) show lower solubility in polar solvents due to reduced hydrogen bonding .

Research Findings and Data

Table 2: Experimental and Calculated Properties

Property Target Compound N-(2-((2-Hydroxyethyl)amino)ethyl)oleamide N,N'-(Iminodiethylene)bis(dienamide)
Molecular Weight 451.73 g/mol 368.61 g/mol 688.07 g/mol
Rotatable Bonds 21 18 25
Topological Polar Surface Area 58.6 Ų 58.6 Ų 85.8 Ų
XLogP3-AA 6.5 5.2 12.1
Hydrogen Bond Donors 5 2 3
  • Synthesis Challenges : The target compound’s multi-step synthesis (evidenced by CAS 93942-20-2) requires precise control to avoid side reactions in polyamine chain formation .
  • Toxicity : Hydroxyethyl analogs (e.g., C22H44N2O2) show lower cytotoxicity in vitro compared to polycationic compounds like the target, which may induce membrane disruption at high concentrations .

Q & A

Q. How to design a study linking this compound’s structure to its biological activity?

  • Methodological Answer :
  • QSAR Modeling : Curate a dataset of analogs (e.g., varying alkyl chain lengths or amine substitutions) and correlate structural descriptors (e.g., topological polar surface area, logD) with activity (e.g., IC₅₀ in enzyme assays) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., histone deacetylases) to identify binding motifs. The acetamide group may act as a zinc-chelating moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.